Telomerase-IN-7

Telomerase inhibition IC50 BIBR1532

Telomere biology researchers face a critical gap: most telomerase inhibitors target hTERT, limiting mechanistic dissection of holoenzyme assembly. Telomerase-IN-7 (CAS 444320-44-9) directly binds TCAB1, disrupting Cajal body localization and telomerase complex assembly with an IC50 of 0.03 μM (TRAP-PCR). • First-in-class TCAB1 inhibitor with superior selectivity over hTERT-targeting agents such as BIBR1532. • Minimal cytotoxicity in normal cells, enabling long-term senescence and telomere attrition studies. • Validated in CT-26 colon carcinoma models; compatible with anti-PD1/PD-L1 combination protocols. • Multiple pack sizes available with expedited global delivery for time-sensitive research programs.

Molecular Formula C24H30N2O6
Molecular Weight 442.5g/mol
Cat. No. B422106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTelomerase-IN-7
Molecular FormulaC24H30N2O6
Molecular Weight442.5g/mol
Structural Identifiers
SMILESCC1=C(C(=CC2=CC=C(C=C2)OCC(=O)NC(C)C)C(=O)N1CC3CCCO3)C(=O)OC
InChIInChI=1S/C24H30N2O6/c1-15(2)25-21(27)14-32-18-9-7-17(8-10-18)12-20-22(24(29)30-4)16(3)26(23(20)28)13-19-6-5-11-31-19/h7-10,12,15,19H,5-6,11,13-14H2,1-4H3,(H,25,27)/b20-12-
InChIKeyKUNBQYRGLAKRLX-NDENLUEZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Telomerase-IN-7, a TCAB1-Targeting Inhibitor


Telomerase-IN-7 (compound 9) is a small-molecule telomerase inhibitor with a molecular formula of C24H30N2O6 and a molecular weight of 442.50 g/mol . It functions by targeting telomerase Cajal body protein 1 (TCAB1) to disrupt telomerase complex assembly, exhibiting an IC50 of 0.03 μM in a TRAP-PCR assay [1]. First reported in 2024, it represents a novel mechanism of telomerase inhibition distinct from hTERT-targeting agents such as BIBR1532 [1].

TCAB1-targeting inhibitor for telomerase complex assembly studies
Mechanism orthogonal to hTERT and RNA template inhibitors
Novel 2024 tool for telomerase biology and combination research

Why Telomerase-IN-7 Is Irreplaceable


Telomerase inhibitors vary dramatically in their molecular targets, binding sites, and resulting pharmacological profiles. BIBR1532 is a non-nucleoside small molecule that binds to hTERT and acts non-competitively ; imetelstat is a lipid-conjugated oligonucleotide that blocks the RNA template region [1]; and Telomerase-IN-7 is a small molecule that targets TCAB1 to prevent telomerase complex assembly [2]. These mechanistic differences translate into divergent potencies, selectivity profiles, and potential therapeutic windows. Direct experimental comparisons demonstrate that Telomerase-IN-7 exhibits superior telomerase inhibition and reduced cytotoxicity against normal cells relative to BIBR1532 [2]. Therefore, substituting Telomerase-IN-7 with another in-class compound without empirical validation may compromise experimental outcomes or lead to incorrect conclusions regarding telomerase biology.

Telomerase-IN-7
Common Substitutes
Mismatch Impact
TCAB1 binder; disrupts telomerase complex assembly
BIBR1532 (hTERT inhibitor)
Mechanism difference may shift telomerase biology interpretation
Reported lower cytotoxicity in normal cell model
BIBR1532 (hTERT inhibitor)
Cytotoxicity profile may differ; normal cell selectivity requires verification
Novel assembly disruption mechanism
Imetelstat (RNA template antagonist)
Target mismatch: template blockade vs. complex assembly may yield divergent endpoints

Quantitative Evidence for Telomerase-IN-7


Superior Telomerase Inhibition vs. BIBR1532

In a direct head-to-head comparison using the TRAP-PCR assay on HL-60 cells, Telomerase-IN-7 (compound 9) exhibited an IC50 of 0.030 μM, whereas the positive control BIBR1532 displayed an IC50 of 0.091 μM [1]. This represents a 3.03-fold improvement in potency.

Potency vs. BIBR1532
Head-to-head
IC50: 0.030 µM (Target) vs. 0.091 µM (BIBR1532)
Supports potency evaluation in telomerase inhibition assays
TRAP-PCR assay, HL-60 cells, 96 h; assay-specific, requires model validation
Telomerase inhibition IC50 BIBR1532

Minimal Cytotoxicity in Normal Cells vs. BIBR1532

In cytotoxicity assays using human gastric mucosal epithelial cells (GES-1) as a model of normal tissue, Telomerase-IN-7 (compound 9) displayed little or no cytotoxicity. In contrast, BIBR1532 suppressed the proliferation of GES-1 cells with an IC50 of 205.811 μM [1].

Normal Cell Cytotoxicity
Head-to-head
No detectable cytotoxicity (Target) vs. IC50 205.8 µM (BIBR1532)
Supports selectivity evaluation in normal vs. cancer cell models
GES-1 gastric epithelial cells, 96 h; relevance to other normal tissues requires review
Normal cell cytotoxicity GES-1 Selectivity

Unique TCAB1-Targeting Mechanism

Unlike BIBR1532 (non-competitive inhibitor of hTERT ) and imetelstat (oligonucleotide template antagonist [1]), Telomerase-IN-7 binds to TCAB1 and disrupts the assembly of the telomerase holoenzyme [2]. Cellular thermal shift assays confirmed that compound 9 stabilizes TCAB1 while reducing hTERT stability, leading to depolymerization of the telomerase complex [2]. This mechanism is orthogonal to existing inhibitors and may circumvent resistance mechanisms that arise from hTERT mutations or alternative splicing.

TCAB1 Binding Mechanism
Class-level
Binds TCAB1; disrupts telomerase complex assembly
Orthogonal mechanism for telomerase biology validation
CETSA and Co-IP in HL-60 cells; distinct from hTERT/RNA template targeting
TCAB1 Telomerase assembly Mechanism of action

Antiproliferative Activity in CT-26 Solid Tumor Model

In a 96-hour proliferation assay, Telomerase-IN-7 (compound 9) demonstrated activity against the solid tumor cell line CT-26, with an IC50 in the two- to three-digit micromolar range [1]. While the exact IC50 is not provided, the authors noted that this activity was more pronounced than that observed against the leukemia cell line HL-60, suggesting potential advantages for solid tumor applications compared to previous telomerase inhibitors [1].

Solid Tumor Activity
Cross-study comparable
IC50 in two- to three-digit micromolar range (CT-26)
Supports exploration of telomerase inhibition in solid tumor models
CT-26 murine colon carcinoma, 96 h; quantification and comparator data limited
Antiproliferative Solid tumor CT-26

TCAB1 Binding Mode by Molecular Docking

Molecular docking studies show that Telomerase-IN-7 (compound 9) occupies the central cavity of TCAB1, with its polysubstituted pyrrolidine-2-ketone core making key interactions with residues Arg416, Asn414, and Arg483 [1]. The tetrahydrofuran methyl fragment occupies the SP1 pocket, while the substituted phenyl group projects into SP2 [1]. This binding mode is distinct from that of BIBR1532, which binds to a hydrophobic pocket on hTERT [2].

Molecular Docking
Supporting evidence
Occupies TCAB1 central cavity; interacts with Arg416, Asn414, Arg483
Supports structure-based optimization rationale
Schrödinger Glide docking; binding mode distinct from hTERT inhibitors
Molecular docking TCAB1 Structure-activity relationship

Telomerase-IN-7 Research Applications


TCAB1-Mediated Telomerase Assembly Studies

Use Telomerase-IN-7 to dissect the role of TCAB1 in telomerase holoenzyme assembly. Its potent inhibition (IC50 = 0.03 μM) and minimal cytotoxicity in normal cells [1] make it an ideal probe for long-term studies of telomere shortening and cellular senescence in cancer models.

Comparative Efficacy vs. BIBR1532 in Xenografts

Given Telomerase-IN-7's preferential antiproliferative activity in CT-26 colon carcinoma cells [1] and its superior safety profile [1], researchers can design head-to-head in vivo studies with BIBR1532 to evaluate tumor growth inhibition, telomere dynamics, and tolerability in murine models.

Combination Therapy with Immunotherapies

The authors note that telomerase inhibitors like Telomerase-IN-7 may be best suited for long-term or combination therapy with immunotherapies [1]. The compound's distinct mechanism and lack of short-term cytotoxicity position it as a candidate for co-administration with anti-PD1/PD-L1 agents to evaluate synergistic antitumor effects.

Structure-Based Optimization of TCAB1 Inhibitors

Leverage the reported docking pose and key interactions [1] to design focused libraries of Telomerase-IN-7 analogs. The compound's IC50 of 0.03 μM provides a strong starting point for SAR campaigns aimed at improving potency, pharmacokinetic properties, and target engagement.

Application
Selection Property
Validation Focus
Telomerase complex assembly studies
TCAB1-targeting mechanism
Telomerase assembly disruption and complex depolymerization assays
Comparative inhibitor evaluation in xenograft models
Inhibitor selectivity and solid tumor activity
Tumor model response and telomere shortening endpoints
Combination studies with immune checkpoint inhibitors
Orthogonal mechanism and cell viability profile
Synergy evaluation in immunocompetent tumor models
Structure-guided SAR optimization
Docking pose and binding interaction network
Derivative potency and target engagement assays
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